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Compound of Interest

4-Chloro-1H-pyrazolo[3,4-
Compound Name:
dlpyrimidine

Cat. No.: B022813

An In-depth Technical Guide on 4-Chloro-1H-
pyrazolo[3,4-d]pyrimidine

This technical guide provides a comprehensive overview of the chemical structure, analysis,
and biological significance of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic
compound of significant interest to researchers, scientists, and professionals in drug
development.

Chemical Structure and Identification

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a purine analogue with a pyrimidine ring fused to a
pyrazole ring. The presence of a chlorine atom at the 4-position makes it a versatile
intermediate for the synthesis of a wide range of substituted pyrazolo[3,4-d]pyrimidines.

Chemical Structure Diagram:
Figure 1: Chemical Structure of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Table 1: Compound Identification
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Identifier Value

IUPAC Name 4-chloro-1H-pyrazolo[3,4-d]pyrimidine[1]

CAS Number 5399-92-8[1][2]

Molecular Formula CsHsCIN4[1][2]

Molecular Weight 154.56 g/mol [1][2]

inChi INChl=1S/C5H3CIN4/c6-4-3-1-9-10-5(3)8-2-7-
4/h1-2H,(H,7,8,9,10)[1]

InChlKey YMXQUFUYCADCFL-UHFFFAOYSA-N[1]

Canonical SMILES

C1=NNC2=C1C(=NC=N2)CI[1]

Synonyms

4-Chloropyrazolo[3,4-d]pyrimidine[2]

Physicochemical Properties

The physicochemical properties of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine are crucial for its

handling, formulation, and application in chemical synthesis and biological assays.

Table 2: Physicochemical Data

Property Value

Physical State Solid[3]

Melting Point >300 °C

Boiling Point Data not available
Solubility Soluble in DMSO

Storage Temperature

Inert atmosphere, store in freezer, under
-20°C[3][4]

Spectroscopic Analysis
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Spectroscopic data is essential for the structural elucidation and purity assessment of 4-

Chloro-1H-pyrazolo[3,4-d]pyrimidine.

'H NMR Spectroscopy

The *H NMR spectrum provides information about the hydrogen atoms in the molecule.

Table 3: *H NMR Spectral Data

Chemical Shift (6, ppm) Multiplicity Assignment
14.52 br. s NH (pyrazole)[5]
8.83 S CH (pyrimidine)[5]
8.45 S CH (pyrazole)[5]

Solvent: DMSO-ds

3C NMR Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 4: 13C NMR Spectral Data

Chemical Shift (6, ppm) Assignment
~157 C4-Cl
~155 C6
~135 C3a
~111 C7a
~100 C3
Note: Predicted values based on similar
structures. Experimental data is limited.
Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: FT-IR Spectral Data

Wavenumber (cm~12) Assignment

~3400 N-H stretching (pyrazole)
~3100 C-H stretching (aromatic)
~1620 C=N stretching (pyrimidine)
~1580 C=C stretching (aromatic)
~800 C-Cl stretching

Note: Representative values based on the

functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Table 6: Mass Spectrometry Data

miz Interpretation

154/156 [M]*/ [M+2]* (presence of CI)[1]
119 [M-CIJ*[1]

92 [M-CI-HCNJ*

Note: Fragmentation pattern can vary with
ionization method.

Experimental Protocols
Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
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A common method for the synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine involves the
chlorination of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Experimental Workflow for Synthesis:
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Synthesis Workflow
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Figure 2: Synthesis Workflow
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Detailed Protocol:

e To a stirred solution of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) in a suitable
solvent such as acetonitrile, add phosphorus oxychloride (POCIs) (3-5 equivalents) dropwise
at0 °C.

 After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C)
and maintain for 4-6 hours.

» Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a
beaker containing crushed ice with constant stirring.

e A precipitate of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine will form.

o Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any
remaining acid.

Dry the product under vacuum to obtain the final compound.

Analytical Characterization

Protocol for tH NMR Analysis:

» Dissolve approximately 5-10 mg of the synthesized 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
e Acquire the *H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

e Process the spectrum by applying Fourier transformation, phase correction, and baseline
correction.

Integrate the peaks and determine the chemical shifts relative to the residual solvent peak.

Biological Activity and Signaling Pathways
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4-Chloro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives have been extensively studied for
their biological activities, particularly as kinase inhibitors and ion channel modulators.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known hinge-binding motif for many protein
kinases, including EGFR.[6] Derivatives of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine have been
developed as potent EGFR inhibitors, which are crucial in cancer therapy.

EGFR Signaling Pathway Inhibition:
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Figure 3: EGFR Inhibition Pathway

By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors prevent the
autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that
lead to cell proliferation and survival.[6]
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Small-Conductance Calcium-Activated Potassium (SK)

Channel Blockade

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine has been identified as a blocker of SK channels.[2]
These channels are involved in the repolarization phase of the cardiac action potential.

Logical Relationship of SK Channel Blockade:
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SK Channel Blockade
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Figure 4: SK Channel Blockade

Blockade of SK channels leads to a prolongation of the action potential duration, which can
have anti-arrhythmic effects in certain cardiac conditions.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b022813?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a synthetically valuable scaffold with significant
biological activities. Its role as a precursor for potent EGFR inhibitors and its activity as an SK
channel blocker highlight its importance in medicinal chemistry and drug discovery. The
analytical and experimental data provided in this guide serve as a valuable resource for
researchers working with this compound and its derivatives. Further exploration of its structure-
activity relationships will undoubtedly lead to the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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